molecular formula C18H22ClF3N2O5S B4022271 ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate

ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate

Cat. No.: B4022271
M. Wt: 470.9 g/mol
InChI Key: ZRNDVKIOEBJTQK-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-substituted aniline moiety, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aniline derivative: The synthesis begins with the chlorination of aniline to introduce the chloro group at the para position.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a suitable reagent such as trifluoromethyl iodide under specific reaction conditions.

    Sulfonylation: The N-methylsulfonyl group is introduced by reacting the aniline derivative with a sulfonyl chloride reagent.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate to form the piperidine ring, followed by esterification to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[2-[4-chloro-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate: Lacks the N-methylsulfonyl group.

    Ethyl 1-[2-[4-chloro-N-methylsulfonyl-anilino]acetyl]piperidine-4-carboxylate: Lacks the trifluoromethyl group.

Properties

IUPAC Name

ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClF3N2O5S/c1-3-29-17(26)12-6-8-23(9-7-12)16(25)11-24(30(2,27)28)13-4-5-15(19)14(10-13)18(20,21)22/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDVKIOEBJTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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